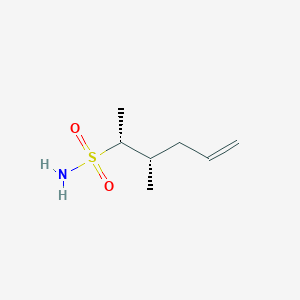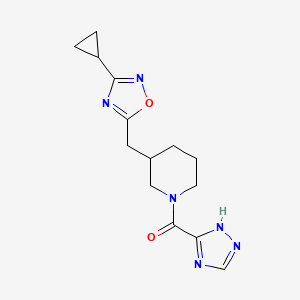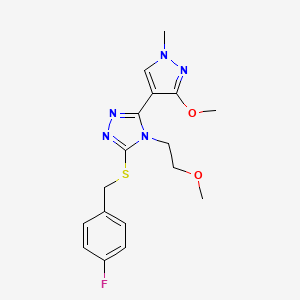![molecular formula C16H15N3O3S2 B2864362 1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone CAS No. 851802-53-4](/img/structure/B2864362.png)
1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a methylsulfanyl group, an imidazole ring, and a thiophene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The presence of these groups would likely result in a highly conjugated system, which could have interesting chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the thiophene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the presence of an imidazole ring could result in the compound having basic properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity . It has been synthesized and tested against various microorganisms, showing promising results. This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Activity
Compounds similar to this one, such as 1,3,4-thiadiazoles, have shown anticancer activity . While specific studies on this compound’s anticancer activity are not available, it could potentially exhibit similar properties due to its structural similarity to these compounds.
Antioxidant Activity
Some 1,3,4-thiadiazole derivatives have demonstrated potent antioxidant activity . Given the structural similarities, this compound might also possess antioxidant properties, which could be beneficial in various therapeutic applications.
Antidepressant Activity
1,3,4-thiadiazoles are known to exhibit antidepressant activity . This compound, being a derivative, might also have potential antidepressant effects.
Anticonvulsant Activity
1,3,4-thiadiazoles have been found to have anticonvulsant activity . This suggests that this compound could potentially be used in the treatment of seizure disorders.
Antihypertensive Activity
1,3,4-thiadiazoles have also been associated with antihypertensive activity . This compound might also have potential applications in the treatment of hypertension.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c20-15(10-14-2-1-9-23-14)18-8-7-17-16(18)24-11-12-3-5-13(6-4-12)19(21)22/h1-6,9H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDBOTWNNSCAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(indolin-1-ylsulfonyl)-N-(3-methyl-6-nitro-2,3-dihydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2864279.png)
![5-[4-(1H-Imidazol-1-Yl)Phenyl]-1H-Pyrazole](/img/structure/B2864282.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)


![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)
![5-(2-Fluorophenyl)-3-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2864294.png)
![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)


